A Technical Guide to Ethylmalonic Acid-d3 for Researchers
A Technical Guide to Ethylmalonic Acid-d3 for Researchers
An In-depth Examination of its Structure, Properties, and Application in Metabolic Research
This technical guide provides a comprehensive overview of Ethylmalonic acid-d3, a deuterated isotopologue of ethylmalonic acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative mass spectrometry-based applications or are investigating metabolic disorders. This document details the chemical structure, physicochemical properties, and its role in studying the pathophysiology of diseases associated with the accumulation of its unlabeled counterpart.
Chemical Structure and Physicochemical Properties
Ethylmalonic acid-d3 is the deuterium-labeled form of ethylmalonic acid, a dicarboxylic acid that is a metabolite of the amino acid L-isoleucine.[1][2] The "d3" designation indicates that three hydrogen atoms in the terminal methyl group of the ethyl side chain have been replaced by deuterium (B1214612) atoms.[2][3] This isotopic labeling makes it an ideal internal standard for accurately quantifying endogenous ethylmalonic acid in biological samples using mass spectrometry.[2]
Caption: Chemical structure of Ethylmalonic acid-d3.
Physicochemical Data
The key quantitative properties of Ethylmalonic acid-d3 are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₅D₃O₄ | [2] |
| Molecular Weight | 135.1 | [2] |
| CAS Number | 70907-93-6 | [2][3] |
| Formal Name | ethyl-2,2,2-d₃-propanedioic acid | [2] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |
| InChI Key | UKFXDFUAPNAMPJ-FIBGUPNXSA-N | [2] |
| Solubility (DMSO) | ≥10 mg/mL | [2] |
| Solubility (Ethanol) | ≥10 mg/mL | [2] |
| Solubility (PBS, pH 7.2) | 1-10 mg/mL (sparingly soluble) | [2] |
Role in Research and Pathophysiology
While Ethylmalonic acid-d3 serves primarily as an analytical tool, its unlabeled counterpart is of significant clinical interest. Chronically high levels of ethylmalonic acid are associated with severe inborn errors of metabolism, including Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Ethylmalonic Encephalopathy (EE).[4]
Metabolic Origin and Pathological Accumulation
Ethylmalonic acid is formed from the metabolism of L-isoleucine.[2] In healthy individuals, it is efficiently metabolized. However, genetic defects can disrupt this process. For instance, Ethylmalonic Encephalopathy is caused by mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase involved in hydrogen sulfide (B99878) (H₂S) detoxification.[5] The resulting enzyme deficiency leads to an accumulation of H₂S, which in turn inhibits SCAD. This inhibition blocks the normal breakdown of short-chain fatty acids, causing the alternative metabolism of butyryl-CoA and the subsequent accumulation of ethylmalonic acid.[5][6]
Mitochondrial Toxicity
The accumulation of ethylmalonic acid is neurotoxic, primarily through the disruption of mitochondrial function.[1] Research has demonstrated that ethylmalonic acid:
-
Inhibits Mitochondrial Respiration : It impairs the transport of succinate (B1194679) and malate (B86768) into the mitochondria, thereby disrupting the Krebs cycle and electron transport chain.[1][7]
-
Induces Mitochondrial Permeability Transition (MPT) : In synergy with calcium ions (Ca²⁺), ethylmalonic acid can trigger the opening of the mitochondrial permeability transition pore, leading to mitochondrial swelling, dissipation of the membrane potential, and release of pro-apoptotic factors.[1][8]
-
Promotes Oxidative Stress : Elevated levels of ethylmalonic acid have been shown to increase the production of reactive oxygen species, leading to lipid and protein oxidative damage in the brain.[9]
Caption: Pathophysiological cascade in Ethylmalonic Encephalopathy.
Experimental Protocols
Protocol: Use of Ethylmalonic Acid-d3 as an Internal Standard in LC-MS/MS
While specific protocols vary by laboratory and instrumentation, the following provides a generalized workflow for the quantification of ethylmalonic acid in a biological matrix (e.g., plasma, urine) using Ethylmalonic acid-d3 as an internal standard.
Objective: To accurately measure the concentration of endogenous ethylmalonic acid.
Materials:
-
Biological samples (plasma, urine)
-
Ethylmalonic acid-d3 solution of a known concentration (working standard)
-
Organic solvent for protein precipitation (e.g., acetonitrile)
-
Formic acid
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 10 µL of the Ethylmalonic acid-d3 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet precipitated protein.
-
Carefully transfer the supernatant to a new microcentrifuge tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject the reconstituted sample onto a suitable LC column (e.g., a C18 column). Separate the analyte from other matrix components using a gradient of mobile phases, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry (MS): Analyze the column eluent using a tandem mass spectrometer operating in negative ionization mode. Monitor the specific mass-to-charge (m/z) transitions for both endogenous ethylmalonic acid and the Ethylmalonic acid-d3 internal standard. This is typically done using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (endogenous ethylmalonic acid) to the internal standard (Ethylmalonic acid-d3).
-
Generate a calibration curve using standards of known ethylmalonic acid concentrations spiked with the same amount of internal standard.
-
Determine the concentration of ethylmalonic acid in the biological samples by interpolating their peak area ratios from the calibration curve. The use of the stable-isotope labeled internal standard corrects for variations in sample preparation and instrument response.
-
Cited Experimental Approaches for Unlabeled Ethylmalonic Acid
The pathophysiological effects of unlabeled ethylmalonic acid have been investigated using various experimental models. Researchers seeking to study these mechanisms can refer to the methodologies described in the following publications:
-
Mitochondrial Respiration and Transport Assays: Detailed methods for isolating rat brain mitochondria and measuring the effects of ethylmalonic acid on oxygen consumption, membrane potential, and succinate/malate transport are described in studies investigating its impact on mitochondrial bioenergetics.[7]
-
Mitochondrial Permeability Transition Assays: Protocols for evaluating mitochondrial swelling, calcium retention capacity, and the effects of inhibitors like cyclosporin (B1163) A are available in research focused on ethylmalonic acid-induced permeability transition.[8]
-
Oxidative Stress Parameter Measurement: Methodologies for assessing lipid peroxidation (TBARS assay), protein carbonyl content, and levels of reduced glutathione (B108866) in brain tissue exposed to ethylmalonic acid have been published.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ETHYLMALONIC ACID | Eurisotop [eurisotop.com]
- 4. Human Metabolome Database: Showing metabocard for Ethylmalonic acid (HMDB0000622) [hmdb.ca]
- 5. Ethylmalonic encephalopathy: Clinical course and therapy response in an uncommon mild case with a severe ETHE1 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethylmalonic aciduria is associated with an amino acid variant of short chain acyl-coenzyme A dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethylmalonic acid impairs brain mitochondrial succinate and malate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethylmalonic acid induces permeability transition in isolated brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Promotion of lipid and protein oxidative damage in rat brain by ethylmalonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
